2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
Overview
Description
2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Development of Novel Dyes and Compounds
This compound is used as a precursor in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes have been characterized for their solvatochromic behavior and tautomeric structures, indicating potential applications in materials science and chemistry (Karcı & Karcı, 2012).
Antimicrobial and Bioactive Molecule Synthesis
It serves as a building block in microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules exhibit antimicrobial, antilipase, and antiurease activities, suggesting its role in developing new therapeutic agents (Başoğlu et al., 2013).
Catalysis and Organic Reactions
Ethyl oxazole-4-carboxylate has been directly alkenylated, benzylated, and alkylated in a palladium-catalyzed process, demonstrating its utility in organic synthesis and catalysis (Verrier et al., 2009).
Chiral Synthesis
The compound is also involved in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, highlighting its importance in the stereoselective synthesis of chiral intermediates (Cox et al., 2003).
Material Science and Functional Materials
Development of Fluorescent Probes
A ratiometric fluorescent probe based on a similar compound has been synthesized for the selective detection of cysteine and homocysteine, underscoring its potential applications in analytical chemistry and diagnostics (Na et al., 2016).
Polymer Science
Amphiphilic copolymers based on 2-oxazolines, including those containing free amino groups, have been synthesized for various applications, including the immobilization of drugs, proteins, or polysaccharides. These materials' thermal properties and bioimmunological efficiency have been explored, demonstrating the molecule's relevance in developing novel polymer materials (Kronek et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to target enzymes like phosphodiesterase type 5 (pde5) and cyclooxygenase-1/2 (cox-1/2) .
Mode of Action
For instance, 2-aminothiazole derivatives have been found to regulate PDE5 activity and inhibit COX-1/COX-2 .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and cell proliferation .
Result of Action
Similar compounds have been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCFZYNFZFNPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695846 | |
Record name | Ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-55-5 | |
Record name | Ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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